2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide
Description
The compound 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazinone core. Its structure includes a 4-butoxyphenyl substituent at the pyrazolo-pyrazinone position and a 4-methoxyphenyl group on the acetamide moiety. This design combines lipophilic (butoxy) and hydrogen-bonding (methoxy) functionalities, which may influence its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-3-4-15-33-21-9-5-18(6-10-21)22-16-23-25(31)28(13-14-29(23)27-22)17-24(30)26-19-7-11-20(32-2)12-8-19/h5-14,16H,3-4,15,17H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRBKMIWAUWLJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.45 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of both butoxy and methoxy groups enhances its lipophilicity and potentially its bioavailability.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrazine have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Case Study : A study demonstrated that a related compound induced apoptosis in breast cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of this compound. Research suggests that the butoxy and methoxy substituents contribute to free radical scavenging capabilities.
- Evaluation : In vitro assays revealed that the compound exhibited significant DPPH radical scavenging activity, indicating its potential as an antioxidant agent .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes relevant to disease pathology, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
- Findings : The compound demonstrated moderate inhibitory activity against AChE with an IC50 value comparable to known inhibitors . This suggests potential therapeutic applications in cognitive disorders.
Structure-Activity Relationship (SAR)
The biological activity of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide can be correlated with its structural features. The following table summarizes the SAR findings based on various derivatives:
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| 2-(4-Methoxyphenyl)acetamide | C10H13NO2 | Methoxy group enhances solubility | Moderate AChE inhibition |
| 2-(2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide | C14H11FN4O2 | Fluorine substitution alters activity | Increased anticancer potency |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide | C25H26N4O5 | Dimethoxy enhances bioavailability | Enhanced enzyme inhibition |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
- Enzyme Interaction : Binding studies suggest that the butoxy and methoxy groups facilitate interactions with active sites of target enzymes, enhancing inhibition efficacy.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The pyrazolo[1,5-a]pyrazinone scaffold is shared among several analogs (Table 1). Key structural variations occur at two positions:
R1: Substituent on the pyrazolo-pyrazinone ring.
R2 : Substituent on the acetamide nitrogen.
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrazinone Acetamides
*Calculated based on molecular formula (C₂₄H₂₄N₄O₄).
†Estimated for analogs in .
Key Structural Insights
- Lipophilicity : The 4-butoxy group in the target compound enhances lipophilicity compared to methoxy (G419-0240) or chloro () substituents. This may improve membrane permeability but reduce aqueous solubility .
- Acetamide Substituents : The 4-methoxyphenyl group in the target compound may engage in hydrogen bonding or π-π stacking, whereas N,N-diethyl (G419-0306) introduces steric bulk and lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
